molecular formula C21H18Cl2FN3OS B6516413 N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899905-96-5

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6516413
CAS No.: 899905-96-5
M. Wt: 450.4 g/mol
InChI Key: UVRFKINBWHTYTI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide (molecular formula: C₂₂H₁₄Cl₂FN₃O₂S) is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core with sulfur-linked substituents. The molecule contains two distinct aromatic systems: a 3-chloro-4-fluorophenyl group attached via an acetamide bridge and a 4-chlorophenyl substituent on the diazaspiro ring. This arrangement confers unique electronic and steric properties, making it a candidate for pharmacological or agrochemical applications .

The compound’s synthesis typically involves coupling a thiol-functionalized diazaspiro intermediate with a halogenated acetamide precursor under basic conditions, as seen in analogous syntheses of related spirocyclic acetamides . Crystallographic studies of similar compounds reveal key structural motifs, such as dihedral angles between aromatic rings (e.g., ~60° in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) and hydrogen-bonding networks that stabilize crystal packing .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FN3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-15-7-8-17(24)16(23)11-15/h3-8,11H,1-2,9-10,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRFKINBWHTYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The target compound’s bioactivity and physicochemical properties are influenced by the electronic and steric effects of its substituents. Comparisons with analogs include:

Compound Name Substituents (R₁, R₂) Molecular Formula Key Features Reference
Target Compound R₁=3-Cl-4-F-C₆H₃; R₂=4-Cl-C₆H₄ C₂₂H₁₄Cl₂FN₃O₂S Dual chloro/fluoro substitution enhances electronegativity; spirocyclic core improves metabolic stability
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide R₁=3,4-Cl₂-C₆H₃; R₂=4-Me-C₆H₄ C₂₂H₁₉Cl₂N₃O₂S Methyl group on R₂ increases lipophilicity but reduces polarity compared to Cl
N-(3-Chloro-4-fluorophenyl)-2-{[3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide R₁=3-Cl-4-F-C₆H₃; R₂=C₆H₅ C₂₁H₁₅ClFN₃O₂S Phenyl (R₂) lacks electron-withdrawing Cl, potentially lowering binding affinity vs. 4-Cl-C₆H₄

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group (R₂) in the target compound enhances electrophilicity compared to methyl (in ’s compound) or phenyl (), which may improve interactions with biological targets like enzymes or receptors .
  • Fluorine vs. Chlorine : The 4-fluoro substituent (R₁) in the target compound offers a balance between electronegativity and steric bulk, contrasting with the dichlorophenyl group in ’s analog, which may increase toxicity risks .
Structural and Spectroscopic Comparisons
  • Crystal Packing : The dihedral angle between the 3-chloro-4-fluorophenyl and diazaspiro rings in related compounds (e.g., ~60.5° in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) suggests moderate conjugation disruption, which could influence solubility and crystallinity .
  • NMR Profiles : Substituent-induced chemical shift variations in regions A (positions 39–44) and B (29–36) (as observed in ) highlight electronic environment differences. For example, the 4-chlorophenyl group in the target compound would deshield adjacent protons more significantly than a methyl or phenyl group .

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